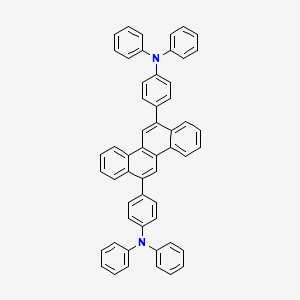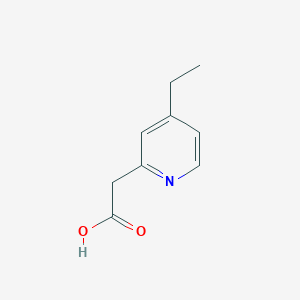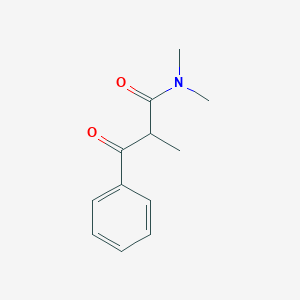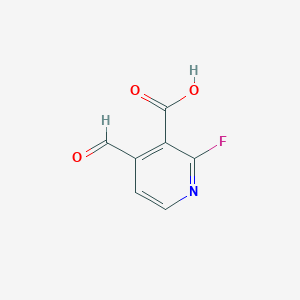![molecular formula C10H9ClO2 B15248831 Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethenyl group and esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester typically involves the esterification of 4-[(1Z)-2-chloroethenyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 2-chloroethenyl group to an ethyl group or other reduced forms.
Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce ethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
Methyl benzoate: An ester of benzoic acid with a methyl group, similar to the ester linkage in Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester.
4-Chlorobenzoic acid: A chlorinated derivative of benzoic acid, similar to the 2-chloroethenyl substitution.
Uniqueness
This compound is unique due to the presence of the 2-chloroethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such functionality is desired.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
methyl 4-[(Z)-2-chloroethenyl]benzoate |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6- |
Clave InChI |
HWOKBSHKNLRUHF-SREVYHEPSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=C\Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)
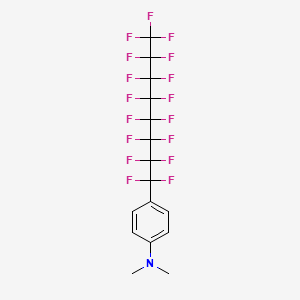
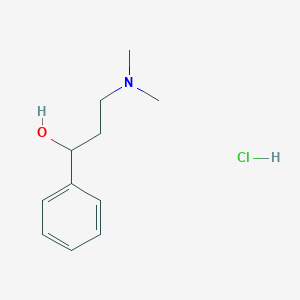
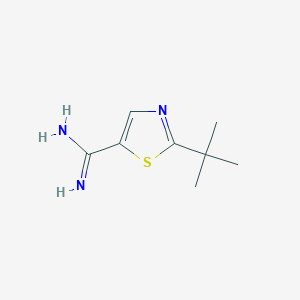
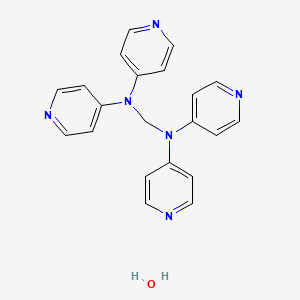
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)



